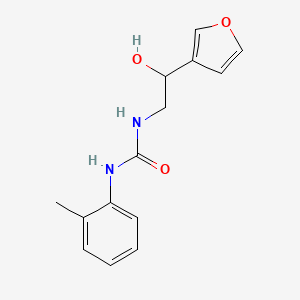

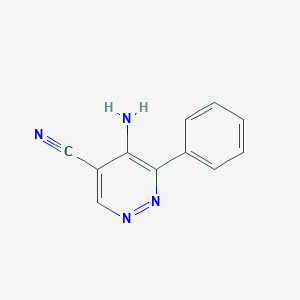

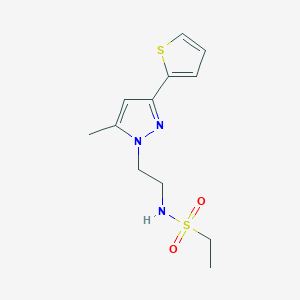

3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(4-phenoxyphenyl)-1H-pyrazol-5-amine” is a compound that is part of a broader class of pyrazole derivatives . These compounds are known for their diverse chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and agriculture.

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to “3-(4-phenoxyphenyl)-1H-pyrazol-5-amine”, can be achieved through various methods. One such method involves the Michael-type addition reaction and multi-step reactions involving Vilsmeier-Haack reactions, Gewald synthesis technique, and reactions with benzylidene malononitrile .Molecular Structure Analysis

The molecular structure of “3-(4-phenoxyphenyl)-1H-pyrazol-5-amine” is often established using spectroscopic methods like IR, NMR, and X-ray crystallography. These analyses help in determining the planarity, substitution patterns, and intermolecular interactions within the crystal structure, crucial for understanding the compound’s chemical behavior .Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including coupling reactions and condensation reactions, which are instrumental in synthesizing a wide range of compounds with potential biological activities. These reactions also reveal the compounds’ reactivity and functional group transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-phenoxyphenyl)-1H-pyrazol-5-amine” include a molecular formula of C17H13N5O and an average mass of 303.318 Da .Applications De Recherche Scientifique

Antiproliferative Activity in Mantle Cell Lymphoma

A novel class of pyrazolopyrimidine-based BTK inhibitors were designed and evaluated in mantle cell lymphoma (MCL) cell lines . Compounds demonstrated effectively antiproliferative activity in MCL cells lines with single-digit micromolar potency . Furthermore, one of the compounds specifically disturbed mitochondrial membrane potential and increased reactive oxygen species level in Z138 cells in a dose-dependent manner . It induced cell apoptosis through the caspase 3-mediated apoptotic pathway in Z138 cells .

Cytotoxic Activities Against MCF-7 and HCT-116

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . They also showed moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Mécanisme D'action

While the exact mechanism of action for “3-(4-phenoxyphenyl)-1H-pyrazol-5-amine” is not specified in the search results, it’s worth noting that similar compounds, such as Ibrutinib, work by inhibiting certain proteins like Bruton’s tyrosine kinase (BTK). This inhibition blocks the B-cell receptor pathway, which is often aberrantly active in B cell cancers .

Safety and Hazards

While specific safety data for “3-(4-phenoxyphenyl)-1H-pyrazol-5-amine” was not found, it’s important to handle all chemicals with care. General safety measures include avoiding inhalation, skin contact, and ingestion, and using the substance only in well-ventilated areas or with appropriate personal protective equipment .

Propriétés

IUPAC Name |

5-(4-phenoxyphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-15-10-14(17-18-15)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-10H,(H3,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCLKKOZSQEDRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NN3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

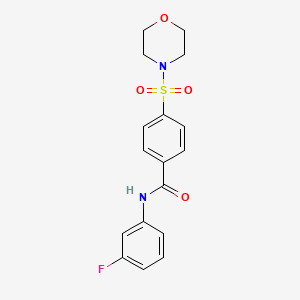

![{6-Chloro-4-[(3,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2644413.png)

![3-((2E)but-2-enyl)-8-(4-hydroxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2644422.png)

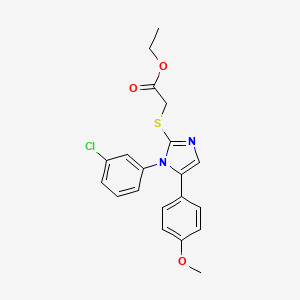

![7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2644426.png)

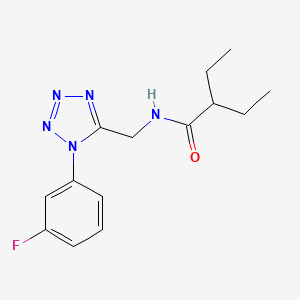

![1-Benzyl-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2644431.png)

![Bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B2644432.png)